1-Deoxy-L-galactitol

描述

Significance of 1-Deoxy-L-galactitol as a Deoxy Sugar Alcohol in Research

The significance of this compound in research stems from its classification as a deoxy sugar alcohol. Deoxy sugars and their corresponding alditols play diverse roles in biological systems and serve as valuable tools and targets in scientific investigations. Deoxy sugars are integral components of various natural products, including antibiotics, and are found in the glycan structures of organisms across all domains of life. nih.gov In bacteria, deoxy sugars are particularly important constituents of cell surface glycans, such as the O-antigens of lipopolysaccharides (LPS), which are crucial for bacterial viability and virulence. nih.govdiva-portal.org

This compound, as a deoxy alditol, is structurally related to these important molecules. Its deoxy nature at the C1 position, compared to the fully hydroxylated galactitol, impacts its recognition by enzymes involved in carbohydrate metabolism and transport. Research utilizing this compound can provide insights into the specificity of these biological processes. For instance, studies have investigated the uptake and metabolism of galactitol analogues, including deoxy forms, to understand transport mechanisms in cells. biosynth.com

Furthermore, the unique structural features of deoxy sugar alcohols like this compound make them potential building blocks for the synthesis of novel compounds with potential applications in pharmaceuticals and other industries. beilstein-journals.org The increasing demand for rare sugars and their derivatives for various applications, from foodstuffs to drug candidates, highlights the importance of research into compounds like this compound and efficient methods for their production. beilstein-journals.orgresearchgate.net

Historical Context and Evolution of Research on this compound and Related Polyols

The study of sugar alcohols and their derivatives has a long history, dating back to early investigations into carbohydrate chemistry. The reduction of sugars to their corresponding polyols has been a known reaction for many years. glycoforum.gr.jp The historical context of research on this compound is intertwined with the broader study of fucitol and deoxy sugars. L-Fucitol, identified as this compound, is a sugar alcohol derived from L-fucose (6-deoxy-L-galactose), a deoxy sugar found in various natural sources, including seaweed and nutmeg. wikipedia.orgmedchemexpress.commedchemexpress.comebi.ac.uk

Early research focused on the isolation and characterization of naturally occurring polyols and deoxy sugars. The development of analytical techniques, such as gas chromatography (GC) coupled with mass spectrometry (MS), particularly utilizing alditol acetate (B1210297) derivatives, has been crucial in identifying and quantifying these compounds in biological samples. mdpi.comresearchgate.net This methodology involves the hydrolysis of polysaccharides to monosaccharides, followed by reduction to alditols and acetylation for GC analysis. researchgate.net

More recently, research has evolved to explore the biological activities and potential applications of deoxy sugar alcohols. The development of biotechnological and enzymatic methods for the production of rare sugars and their derivatives, including deoxy polyols, has significantly advanced the field. beilstein-journals.orgresearchgate.net Methodologies for the interconversion of sugars and polyols using enzymatic oxidation and reduction have opened up new avenues for accessing rare monosaccharides and their deoxy counterparts in larger quantities and in an environmentally friendly manner. researchgate.netnih.goviucr.org

Research findings have demonstrated the potential of related deoxy sugar derivatives in various contexts. For example, 1-deoxy-1-nitro-L-galactitol has been investigated for potential biological properties. chemsynlab.combiosynth.com The study of the crystal structures of deoxy polyols, such as 1-deoxy-L-mannitol and 1-deoxy-D-galactitol (L-fucitol), has provided detailed information about their solid-state arrangement and hydrogen bonding networks. nih.govnih.gov

Structural Distinctions within the Deoxy-Alditol Family Relevant to Academic Inquiry

The deoxy-alditol family comprises a group of polyols characterized by the absence of a hydroxyl group at one or more carbon positions. These structural variations significantly influence their physical, chemical, and biological properties, making their structural distinctions a key area of academic inquiry. Alditols are acyclic polyols formed by the reduction of the carbonyl group of a monosaccharide. diva-portal.org The parent alditol structure is derived from a hexose, resulting in a six-carbon chain with hydroxyl groups on each carbon. In deoxy-alditols, one or more of these hydroxyl groups are replaced by hydrogen atoms.

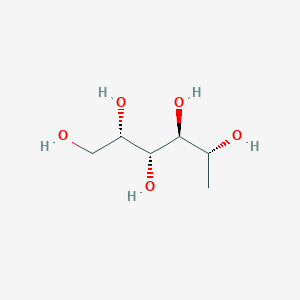

This compound is specifically characterized by the absence of a hydroxyl group at the C1 position of L-galactitol. L-galactitol itself is the reduction product of L-galactose. The stereochemistry of the remaining hydroxyl groups along the carbon chain determines the specific isomer within the deoxy-alditol family. In the case of this compound, the configuration at carbons 2, 3, 4, and 5 corresponds to that of L-galactose. wikipedia.org The systematic IUPAC name, (2R,3S,4R,5S)-hexane-1,2,3,4,5-pentol, explicitly defines this stereochemistry. wikipedia.org

These structural distinctions are crucial for understanding their interactions with biological molecules, such as enzymes and transporters. The position of the deoxy group and the stereochemistry of the remaining hydroxyls dictate the shape and hydrogen-bonding potential of the molecule, influencing binding affinity and recognition by specific proteins. diva-portal.orgebi.ac.uk For instance, the crystal structure of 1-deoxy-D-galactitol (L-fucitol) reveals hydrogen-bonded layers, with each molecule participating in multiple hydrogen bonds, highlighting the role of the hydroxyl groups in intermolecular interactions. nih.gov

Comparisons with other deoxy-alditols, such as 1-deoxy-L-mannitol (L-rhamnitol) or 2-deoxy-D-galactitol, are relevant to academic inquiry into structure-activity relationships. ebi.ac.uknih.gov Differences in the position of the deoxy group or the configuration of chiral centers lead to distinct molecular shapes and properties, which can result in differential biological effects, such as selective inhibition of microbial growth or varied substrate activity for enzymes. ebi.ac.uk

Research also delves into the synthesis and characterization of novel deoxy-alditols and their derivatives to explore their potential as chiral synthons or as molecules with specific biological activities. thieme-connect.comgoogle.com Understanding the structural nuances within this family is fundamental to designing and synthesizing compounds with desired properties for various research and potential industrial applications.

Data Table: Properties of this compound (L-Fucitol)

| Property | Value | Source |

| Chemical Formula | C₆H₁₄O₅ | wikipedia.org |

| Molar Mass | 166.17 g/mol | wikipedia.org |

| Melting Point | 153 to 154 °C (307 to 309 °F; 426 to 427 K) | wikipedia.org |

| CAS Number (L) | 13074-06-1 | wikipedia.org |

| PubChem CID | 445724 | wikipedia.org |

Detailed Research Findings:

Crystallographic Studies: The crystal structure of 1-deoxy-D-galactitol (L-fucitol) shows that it exists in a crystalline form with hydrogen-bonded layers. Each molecule acts as both a donor and acceptor of five hydrogen bonds. nih.gov

Biotechnological Production: 1-Deoxy-D-tagatose was produced by the hydrogenation of L-fucose (6-deoxy-L-galactose) to L-fucitol, followed by oxidation using Enterobacter agglomerans 221e. This highlights a green biotechnology approach for producing deoxy sugars from deoxy polyols. researchgate.net

Biological Interactions: L-fucitol has been shown to inhibit galactitol utilization in certain Escherichia coli K12 strains, but not in Salmonella typhimurium LT2, indicating specificity in microbial interactions. ebi.ac.uk

Structure

3D Structure

属性

分子式 |

C6H14O5 |

|---|---|

分子量 |

166.17 g/mol |

IUPAC 名称 |

(2S,3R,4S,5R)-hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4+,5+,6-/m1/s1 |

InChI 键 |

SKCKOFZKJLZSFA-DPYQTVNSSA-N |

SMILES |

CC(C(C(C(CO)O)O)O)O |

手性 SMILES |

C[C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O |

规范 SMILES |

CC(C(C(C(CO)O)O)O)O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Deoxy L Galactitol

Chemo-Synthetic Routes for 1-Deoxy-L-galactitol Production

The synthesis of this compound and its derivatives can be achieved through diverse chemical routes, often initiated from more readily available carbohydrate precursors.

Synthesis from D-Galactose Derivatives

While direct, explicit synthetic routes detailing the conversion of D-galactose derivatives solely into this compound were not the primary focus of the search results, the literature indicates that D-galactose serves as a starting material for the synthesis of related deoxy sugar alcohols and imino sugars with a galacto configuration. For instance, 1,5-dideoxy-1,5-imino-D-galactitol (1-deoxy-D-galactostatin), a reduced form of (+)-galactostatin, can be synthesized starting from D-galactose researchgate.netresearchgate.net. One reported strategy involves the use of a protected galactofuranoside derivative, which is readily accessible from D-galactose researchgate.netresearchgate.net. This intermediate, possessing an unprotected hydroxyl group at the C-5 position, facilitates access to 5-azido-5-deoxy-D-galacto and L-altro derivatives researchgate.net. A synthetic pathway to 1-deoxy-D-galactostatin included the inversion of configuration at C-5 of a triflate intermediate derived from the protected galactofuranoside, followed by an azidation step and subsequent hydrogenation researchgate.net.

Furthermore, the synthesis of L-galactosaminuronic acid, a rare sugar, can utilize L-galactose as a starting material, which itself can be obtained from D-galactose via 1-O-protected L-galactitol cjnmcpu.com. This connection highlights the potential utility of protected galactitol forms as intermediates or precursors in synthetic strategies involving the galactose scaffold.

Reductive Cleavage Approaches from Thioacetals

Reductive cleavage of aldose thioacetals, particularly diethyl thioacetals, using a controlled amount of Raney nickel catalyst, presents a method for the preparation of 1-deoxy sugar alcohols cdnsciencepub.comcdnsciencepub.com. Treatment of an aldose diethyl thioacetal with a limited quantity of aged Raney nickel catalyst leads to the selective reductive cleavage of one thioethyl group, resulting in the formation of the monothioethyl derivative cdnsciencepub.comcdnsciencepub.com. Subsequent complete reductive desulphurization of these monothioethyl derivatives using Raney nickel furnishes the corresponding ω-deoxy sugar alcohols, including 1-deoxy-D-galactitol (L-fucitol) cdnsciencepub.comcdnsciencepub.com.

Specifically, when D-galactose diethyl thioacetal is subjected to this reductive cleavage with a low catalyst ratio of Raney nickel, 1-deoxy-D-galactitol (L-fucitol) can be obtained as a component of the reaction mixture cdnsciencepub.com. This demonstrates the applicability of reductive cleavage of galactose-derived thioacetals for accessing the 1-deoxy analogue.

Preparation of Specific Deoxy-L-galactitol Analogues (e.g., 1-Deoxy-1-fluoro-L-galactitol, 1-Deoxy-1-S-ethyl-L-galactitol)

Targeted synthetic strategies allow for the preparation of specific analogues of this compound with functional group modifications at the C-1 position.

1-Deoxy-1-fluoro-L-galactitol: This analogue, also known as 6-deoxy-6-fluoro-D-galactitol, can be synthesized by the reduction of 6-deoxy-6-fluoro-D-galactose nih.gov. The precursor, 6-deoxy-6-fluoro-D-galactose, is readily obtainable from D-galactose nih.gov. The reduction is effectively carried out using sodium borohydride (B1222165) in water, achieving a high yield of 88% for 1-deoxy-1-fluoro-L-galactitol nih.gov. Crystallographic analysis has confirmed the relative stereochemistry of this compound, and its absolute stereochemistry is determined by the D-galactose starting material nih.gov.

1-Deoxy-1-S-ethyl-L-galactitol: This compound can be prepared through the borohydride reduction of 6-deoxy-6-S-ethyl-D-galactose (6-deoxy-6-thioethyl-D-galactose) cdnsciencepub.comcdnsciencepub.commolaid.com. This reaction involves the reduction of the aldehyde function of the sugar derivative to a primary alcohol, characteristic of sugar alcohols.

Synthesis of Nitroalditol Intermediates: Focus on 1-Deoxy-1-nitro-L-galactitol

1-Deoxy-1-nitro-L-galactitol is a crucial nitroalditol intermediate frequently employed in the synthesis of various carbohydrate derivatives, particularly those containing amino functionalities.

Nitromethane (B149229) Synthesis and Stereoisomeric Separation

The nitromethane synthesis, also known as the Henry reaction, is a foundational chemical transformation for extending the carbon chain of aldoses by one carbon atom while simultaneously introducing a nitro group at the newly formed terminal position chempap.orgtuwien.at. This reaction proceeds via the base-catalyzed condensation of an aldose with nitromethane chempap.org.

In the context of synthesizing galactitol derivatives, D-lyxose is commonly utilized as a starting material for the preparation of 1-deoxy-1-nitro-D-galactitol chempap.orgchemicalbook.comcdnsciencepub.com. The reaction between D-lyxose and nitromethane under alkaline conditions, such as in the presence of sodium methoxide (B1231860), yields 1-deoxy-1-nitro-D-galactitol derivatives cdnsciencepub.com. This condensation typically results in the formation of a mixture of stereoisomeric nitroalditols. For instance, the reaction of D-lyxose with nitromethane in the presence of sodium methoxide produces a mixture of the sodium salts of 1-deoxy-1-nitro-D-galactitol and 1-deoxy-1-nitro-D-talitol cdnsciencepub.com.

The separation of these stereoisomeric nitroalditols is essential to obtain pure intermediates for subsequent synthetic transformations. Fractional crystallization is a widely used technique for separating the salts of stereoisomeric nitroalditols generated during the nitromethane synthesis chempap.org. Following deionization of the sodium salts, for example, by employing an ion-exchange resin, pure 1-deoxy-1-nitro-D-galactitol can be isolated through crystallization cdnsciencepub.com.

Characterization of the synthesized 1-deoxy-1-nitro-D-galactitol can involve the determination of physical properties such as melting point and specific rotation, which help confirm its identity and purity cdnsciencepub.com.

Oxidative Degradation and Nef Reaction Applications in Synthesis

1-Deoxy-1-nitroalditols, including 1-deoxy-1-nitro-D-galactitol, are amenable to various chemical transformations, notably oxidative degradation and the Nef reaction, which provide access to valuable products.

Oxidative Degradation: Treatment of 1-deoxy-1-nitroalditols under alkaline conditions with hydrogen peroxide, often catalyzed by molybdate (B1676688) ions, can lead to their oxidative degradation and the formation of the corresponding aldoses chempap.org. This reaction may occur concurrently with a parallel elimination reaction that regenerates the initial aldose starting material chempap.org. Oxidative decomposition of the sodium salt of 1-deoxy-1-nitro-D-galactitol has been shown to yield the corresponding aldohexose chempap.org.

Nef Reaction Applications: The Nef reaction, which involves treating a nitroalkane with a mineral acid, is a valuable method for cleaving the nitro group and producing a carbonyl compound, either an aldehyde or a ketone chempap.orgtuwien.at. In the context of nitroalditols, the Nef reaction can be utilized to convert 1-deoxy-1-nitroalditols into the corresponding higher aldoses chempap.org.

For example, 1-deoxy-1-nitro-D-galactitol can be converted to D-galactose through treatment with sulfuric acid, a process that exemplifies the Nef reaction cdnsciencepub.com. A modified Nef reaction has also been successfully applied to the conversion of 2-acetamido-1,2-dideoxy-1-nitro-D-galactitol into 2-acetamido-2-deoxy-D-galactose cdnsciencepub.comresearchgate.net. These examples underscore the utility of the Nef reaction in transforming nitroalditol intermediates into functionalized sugar molecules.

These transformations highlight the versatility of 1-deoxy-1-nitro-L-galactitol as a synthetic intermediate in carbohydrate chemistry, enabling the preparation of a variety of sugar and aminosugar derivatives.

Chemical Derivatization of this compound for Research Applications

Chemical derivatization of this compound is a key strategy for exploring its biological function, enhancing its properties, or enabling its analysis. This involves modifying the hydroxyl groups or other parts of the molecule to create analogues with altered characteristics.

Synthesis of Chemically Modified Analogues

The synthesis of chemically modified analogues of this compound allows for the investigation of structure-activity relationships and the development of compounds with specific inhibitory or other biological activities. One significant class of analogues are iminosugars, where a nitrogen atom replaces the oxygen in the ring structure of a related cyclic sugar. While this compound itself is an acyclic sugar alcohol, studies on related deoxy-iminosugars, such as 1-deoxy-D-galactostatin (1,5-dideoxy-1,5-imino-D-galactitol), highlight synthetic strategies that could potentially be adapted or provide insights for modifying this compound researchgate.netresearchgate.net.

Synthesis of iminosugar analogues often involves starting materials like D-galactose or L-tartaric acid and employing multi-step procedures to construct the nitrogen-containing ring and introduce deoxy functionalities researchgate.netresearchgate.netresearchgate.netacs.org. For instance, a route to 1-deoxy-D-galactostatin from D-galactose has been described, involving steps to manipulate stereochemistry and introduce the imino group researchgate.netresearchgate.net. Another study reported the synthesis of 1,4-dideoxy-1,4-imino-D-galactitol from L-tartaric acid researchgate.netacs.org. These examples demonstrate the chemical transformations, including cyclization and stereochemical control, that are relevant to synthesizing analogues of galactitol derivatives.

Another type of modification involves the introduction of other functional groups. For example, 1-deoxy-1-nitro-D-galactitol, a nitro-substituted derivative, is known scbt.com. Such modifications can significantly alter the chemical reactivity and biological interactions of the parent compound. Reductive alkylation is another derivatization technique that has been applied to proteins using sugar derivatives, leading to 1-deoxyglycitolation of amino groups researchgate.net. Specifically, reductive 1-deoxygalactitolation of lysyl ε-amino groups on proteins like lysozyme (B549824) and turkey ovomucoid has been performed to study the effect of this modification on enzymatic and inhibitory activity researchgate.net.

Regioselective Functionalization and Protecting Group Strategies

Achieving regioselective functionalization of polyhydroxylated compounds like this compound is challenging due to the presence of multiple hydroxyl groups with similar reactivity rsc.org. Protecting group strategies are indispensable tools in carbohydrate chemistry to selectively modify one or more hydroxyl groups while temporarily blocking others rsc.orgnih.govbeilstein-journals.orgethz.ch.

While specific detailed strategies for the regioselective functionalization and protection of this compound were not extensively detailed in the search results, general principles from the derivatization of other sugar alcohols and carbohydrates are applicable. These strategies often involve:

Differential Protection: Using a combination of protecting groups that can be introduced and removed under different conditions, allowing for sequential modification of specific hydroxyl groups. Common protecting groups include acetals, ketals, benzyl (B1604629) ethers, and silyl (B83357) ethers rsc.orgnih.govbeilstein-journals.orgethz.ch.

Regioselective Reactions: Exploiting inherent differences in the reactivity of hydroxyl groups based on their steric environment or electronic properties, or using reagents that favor reaction at a particular position. For example, regioselective deacetylation of peracetylated deoxy-C-glycopyranosides using boron trichloride (B1173362) has been reported, demonstrating that specific conditions can lead to selective removal of protecting groups at certain positions acs.org.

Enzymatic Methods: Enzymes can offer high regioselectivity and stereoselectivity in functionalization reactions, such as selective acylation or deacylation of carbohydrates ethz.ch.

Research on the synthesis of iminosugar analogues like 1-deoxy-D-galactostatin provides examples where protecting groups are crucial for controlling the reaction pathways and achieving the desired molecular structure researchgate.netresearchgate.net. The synthesis of a monoprotected activated galactosyl donor, for instance, highlights the necessity of protecting groups even when aiming for selective reactions at the anomeric center nih.govbeilstein-journals.org.

Chemical derivatization is also employed for analytical purposes. For example, derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) is used to enhance the detectability of monosaccharides and sugar alcohols, including galactitol, in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) nih.gov. Acetylation is another common derivatization method for polyhydroxy compounds like sugar alcohols for chromatographic analysis google.com. These analytical derivatizations often aim for complete modification of all hydroxyl groups to simplify analysis rather than regioselective functionalization for synthetic purposes.

Detailed research findings on the regioselective functionalization of this compound itself are less prominent in the provided results compared to studies on related iminosugars or general carbohydrate derivatization strategies. However, the principles and techniques developed for other polyols and carbohydrates are directly relevant to manipulating the hydroxyl groups of this compound for various research applications.

Biosynthetic Pathways and Enzymatic Biotransformations Involving 1 Deoxy L Galactitol

Microbial Biosynthesis and Production of 1-Deoxy-L-galactitol and Related Compounds

Microorganisms are central to the biotransformation of common sugars into valuable rare sugars. Their diverse metabolic capabilities, particularly their oxidation and reduction reactions, enable the synthesis of various ketoses and polyols. kfn.or.kr

Several microorganisms have been identified for their ability to convert galactitol into rare sugars. For instance, Klebsiella pneumoniae strain 40b can convert galactitol to L-tagatose with a yield of approximately 70%. nih.govkfn.or.krbeilstein-journals.org This particular strain does not utilize galactitol or L-tagatose, which allows for the near-total conversion of the consumed galactitol. kfn.or.kr The highest conversion activity is observed when the cells are grown on xylitol (B92547). kfn.or.kr

Similarly, Rhodobacter sphaeroides D is utilized for the efficient oxidation of galactitol to L-tagatose, achieving a 78% yield. nih.govbeilstein-journals.org A mutant strain of R. sphaeroides, designated as strain D, was specifically isolated for its ability to grow on galactitol and it expresses a constitutive galactitol dehydrogenase. microbiologyresearch.org Other microorganisms like Enterobacter agglomerans strain 221e can convert galactitol to D-tagatose. kfn.or.krmdpi.com The "Izumoring" strategy, a comprehensive map of monosaccharide production, leverages microorganisms like Klebsiella pneumoniae and Enterobacter agglomerans for these types of conversions. mdpi.com

| Microorganism | Substrate | Product | Yield | Reference |

| Klebsiella pneumoniae 40b | Galactitol | L-tagatose | 70% | kfn.or.krbeilstein-journals.org |

| Rhodobacter sphaeroides D | Galactitol | L-tagatose | 78% | beilstein-journals.org |

| Enterobacter agglomerans 221e | Galactitol | D-tagatose | - | kfn.or.krmdpi.com |

| Pseudomonas sp. ST 24 | Galactitol | D-sorbose | 70% | beilstein-journals.org |

To improve the efficiency and yield of rare sugar production, microbial systems are often genetically engineered. These modifications can involve introducing or overexpressing specific enzymes in a host organism. For example, Escherichia coli has been engineered to overexpress enzymes like galactitol 2-dehydrogenase for the production of tagatose. google.com One strategy involves creating a yeast strain, such as Saccharomyces cerevisiae, capable of producing tagatose from lactose. google.com In this system, galactose, a hydrolysis product of lactose, is reduced to galactitol and then oxidized by a dehydrogenase to produce tagatose. google.com

Engineered systems can also be designed to co-express multiple enzymes to create efficient, whole-cell biocatalysts. mdpi.com For instance, an oxidoreductive pathway using aldose reductase and galactitol 2-dehydrogenase can be introduced into yeast to convert galactose to tagatose, overcoming the thermodynamic equilibrium limitations of isomerase reactions. google.com This approach has achieved approximately 80% conversion of hydrolyzed galactose to tagatose during fermentation. google.com

Microorganisms in Galactitol-to-Rare Sugar Conversions (e.g., Klebsiella pneumoniae, Rhodobacter sphaeroides)

Enzymology of this compound Metabolism

The enzymatic conversion of polyols like galactitol is primarily carried out by a class of enzymes known as polyol dehydrogenases. These enzymes are key to the biotransformation between sugar alcohols and their corresponding ketoses. researchgate.net

Galactitol dehydrogenase (GDH), also known as galactitol 2-dehydrogenase, is a principal enzyme involved in the metabolism of galactitol. researchgate.netuniprot.org It belongs to the short-chain dehydrogenases/reductases (SDR) superfamily. researchgate.netnih.gov GDH from Rhodobacter sphaeroides D catalyzes the interconversion of galactitol to L-tagatose. uniprot.orgnih.gov This enzyme exhibits a broad substrate specificity, acting on various polyols and aliphatic alcohols. microbiologyresearch.orguniprot.org For example, the GDH from R. sphaeroides can oxidize xylitol to L-xylulose. nih.gov Similarly, GDH from Rhizobium leguminosarum also shows high activity towards galactitol and a wide range of other polyols. researchgate.net

Another related process involves the microbial oxidation of 6-deoxy-L-galactitol (L-fucitol) by E. agglomerans 221e to produce 1-deoxy-D-tagatose. google.comgoogle.com

The catalytic mechanism of polyol dehydrogenases like GDH involves the transfer of a hydride ion from the substrate to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor. plos.org The reaction mechanism for enzymes in the SDR family typically involves an ordered binding of the cofactor (NAD⁺) followed by the substrate (e.g., galactitol). plos.org After the oxidation of the polyol, the product (e.g., L-tagatose) and the reduced cofactor (NADH) are released in an ordered fashion. nih.govplos.org

Structural studies of GDH from R. sphaeroides reveal that the enzyme is a homotetramer. microbiologyresearch.orgnih.gov The active site contains a catalytic triad (B1167595) of Ser, Tyr, and Lys residues, which is characteristic of the SDR family. plos.org The oxidation reaction catalyzed by GatDH is regioselective; for example, it specifically oxidizes galactitol at the C5 position to produce L-tagatose. nih.gov In the reverse reaction, these enzymes can reduce ketones with high stereoselectivity. uniprot.orgnih.gov

Polyol dehydrogenases, including GDH, are typically dependent on the cofactor NAD⁺ for their oxidative activity, which is reduced to NADH during the reaction. microbiologyresearch.orguniprot.orgnih.gov The availability of the oxidized form of the cofactor (NAD⁺) is crucial for continuous enzymatic activity. plos.org The polyol pathway's second step, catalyzed by enzymes like sorbitol dehydrogenase, involves the conversion of NAD⁺ to NADH. mdpi.com

To make the process economically viable, especially in industrial applications, in situ regeneration of the cofactor is essential. beilstein-journals.org One common strategy for NAD⁺ regeneration is to couple the primary reaction with a second enzymatic reaction that oxidizes the generated NADH back to NAD⁺. For example, the oxidation of galactitol to L-tagatose by GDH can be coupled with the reduction of pyruvate (B1213749) to L-lactate by L-lactate dehydrogenase, which consumes NADH. nih.govbeilstein-journals.org Another approach involves using formate (B1220265) dehydrogenase, which oxidizes formate to carbon dioxide while reducing NAD⁺. scilit.com Maintaining a balanced NAD⁺/NADH ratio is critical for cellular metabolism and the efficiency of these biosynthetic pathways. nih.gov

| Enzyme | Source Organism | Cofactor | Regeneration System Example | Reference |

| Galactitol Dehydrogenase (GDH) | Rhodobacter sphaeroides D | NAD⁺ | L-lactate dehydrogenase/pyruvate | nih.govbeilstein-journals.org |

| Galactitol Dehydrogenase (GDH) | Rhizobium leguminosarum | NAD⁺ | - | researchgate.net |

| Polyol Dehydrogenase | Klebsiella pneumoniae 40b | NAD⁺ | - | kfn.or.kr |

Mechanistic Studies of Enzymatic Oxidation and Reduction

Epimerization and Isomerization Reactions in Deoxy-Sugar Metabolism

The metabolism of deoxy sugars, including this compound (also known as L-fucitol), involves a series of epimerization and isomerization reactions that are crucial for their conversion into central metabolic intermediates. While direct epimerization or isomerization of this compound is not extensively detailed, the metabolic pathways of structurally related deoxy sugars and their parent compounds provide a framework for understanding its potential transformations.

Deoxy sugars play significant roles in various biological processes, including central metabolism and cell signaling. beilstein-journals.org The enzymatic conversion of these sugars often involves isomerases and epimerases that act on phosphorylated or non-phosphorylated forms. For instance, L-rhamnose isomerase can catalyze the interconversion between D-psicose and D-allose. beilstein-journals.org

In the context of L-sugars, L-arabinose isomerase has been shown to convert D-galactose to D-tagatose. scitechnol.com A similar enzymatic logic could apply to the metabolism of this compound. For example, a two-step process involving the hydrogenation of L-fucose (6-deoxy-L-galactose) to L-fucitol, followed by oxidation, has been used to produce 1-deoxy-D-tagatose. researchgate.net This suggests that a polyol dehydrogenase recognizes the D-galacto-configuration of L-fucitol. researchgate.net

Furthermore, the metabolism of L-galactose in some bacteria proceeds through oxidation to L-galactono-1,5-lactone, which then isomerizes to the more stable L-galactono-1,4-lactone. acs.org This highlights the prevalence of isomerization reactions in the metabolic pathways of L-sugars. While not a direct reaction of this compound, it illustrates the types of enzymatic transformations that related sugar alcohols undergo.

The "Izumoring" concept, a production strategy map for rare sugars, demonstrates how a combination of redox, isomerization, and epimerization reactions can be used to interconvert various monosaccharides. glycoforum.gr.jp This strategy often involves the use of polyols like galactitol as intermediates. For example, D-tagatose can be produced from galactitol. glycoforum.gr.jp This framework suggests that this compound could be a substrate for a series of enzymatic reactions leading to various deoxy-L-sugars.

Role of Specific Genes and Transport Systems in Microbial Metabolism (e.g., E. coli gat genes)

The microbial metabolism of galactitol and its analogs is well-studied, particularly in Escherichia coli, where the gat operon plays a central role. These genes encode the necessary enzymes and transport proteins for the uptake and catabolism of galactitol. researchgate.net It is plausible that these systems also play a role in the metabolism of this compound, given its structural similarity.

The gat operon in E. coli typically includes genes for the phosphotransferase system (PTS) components and metabolic enzymes. researchgate.net The PTS is responsible for the transport and simultaneous phosphorylation of sugars into the cell. mdpi.com For galactitol, this involves a specific transporter protein complex composed of GatA (Enzyme IIA), GatB (Enzyme IIB), and GatC (Enzyme IIC). mdpi.com GatA, a small hydrophilic peptide, is a crucial component of this system. mdpi.comstring-db.org

Once inside the cell as galactitol-1-phosphate, it is converted to D-tagatose 6-phosphate by galactitol-1-phosphate 5-dehydrogenase, an enzyme encoded by the gatD gene. string-db.orgenzyme-database.org The gatY and gatZ genes encode the subunits of D-tagatose-1,6-bisphosphate aldolase (B8822740), which cleaves a downstream intermediate. researchgate.netstring-db.org

While the gat genes are primarily associated with D-galactitol metabolism, their involvement in the transport and metabolism of related compounds has been observed. For instance, galactitol-positive strains of E. coli K12 are inhibited by the galactitol analogue L-fucitol (this compound). ebi.ac.uk This suggests that L-fucitol can interact with the galactitol transport system or metabolic enzymes. Furthermore, overexpression of the galactitol transporter has been shown to enhance the production of certain bioproducts from xylose, indicating a degree of substrate flexibility. asm.org

The table below summarizes the key genes of the E. coli gat operon and their functions in galactitol metabolism, which may be relevant to the metabolism of this compound.

| Gene | Encoded Protein | Function in Galactitol Metabolism |

| gatA | Enzyme IIA component of PTS | Part of the phosphotransferase system for galactitol transport and phosphorylation. mdpi.comstring-db.org |

| gatB | Enzyme IIB component of PTS | Part of the phosphotransferase system for galactitol transport and phosphorylation. mdpi.com |

| gatC | Enzyme IIC component of PTS | The transmembrane permease of the galactitol-specific PTS. mdpi.com |

| gatD | Galactitol-1-phosphate 5-dehydrogenase | Converts galactitol-1-phosphate to D-tagatose 6-phosphate. string-db.orgenzyme-database.org |

| gatY | D-tagatose-1,6-bisphosphate aldolase 2, catalytic subunit | Catalytic subunit of the aldolase that cleaves tagatose-1,6-bisphosphate. string-db.org |

| gatZ | D-tagatose-1,6-bisphosphate aldolase 2, subunit | A subunit of the tagatose-1,6-bisphosphate aldolase. string-db.org |

Chemoenzymatic Synthesis Strategies Utilizing this compound

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical methods, providing powerful strategies for producing complex carbohydrates and their derivatives. This compound (L-fucitol) serves as a valuable building block in such synthetic routes.

A prominent example of a chemoenzymatic strategy is the production of rare deoxy sugars. For instance, 1-deoxy-L-fructose has been synthesized from L-rhamnose (6-deoxy-L-mannose) through a two-step process. beilstein-journals.org First, L-rhamnose is chemically hydrogenated to produce L-rhamnitol (6-deoxy-L-mannitol). This is then followed by an enzymatic oxidation step using Enterobacter aerogenes to yield 1-deoxy-L-fructose. beilstein-journals.org A similar strategy can be envisioned starting from L-fucose (6-deoxy-L-galactose) to produce other deoxy-L-sugars via this compound as the intermediate.

The enzymatic oxidation of polyols is a key step in these syntheses. Galactitol dehydrogenase (GDH) from Rhodobacter sphaeroides has been used for the efficient oxidation of galactitol to L-tagatose with in situ regeneration of the NAD⁺ cofactor. beilstein-journals.org This demonstrates the potential for using specific dehydrogenases to act on this compound to produce the corresponding deoxy-ketose. More recently, a polyol dehydrogenase coupled with a water-forming NADH oxidase has been shown to efficiently convert D-galactitol to L-tagatose. researchgate.net

The versatility of this compound as a synthetic precursor is further highlighted by its use in preparing other valuable compounds. The table below outlines some chemoenzymatic strategies that either directly use or are analogous to transformations involving this compound.

| Starting Material | Intermediate | Product | Key Reaction Steps |

| L-Rhamnose (6-deoxy-L-mannose) | L-Rhamnitol (6-deoxy-L-mannitol) | 1-Deoxy-L-fructose | 1. Chemical hydrogenation. 2. Enzymatic oxidation by Enterobacter aerogenes. beilstein-journals.org |

| L-Fucose (6-deoxy-L-galactose) | L-Fucitol (this compound) | 1-Deoxy-D-tagatose | 1. Chemical hydrogenation. 2. Enzymatic oxidation by Enterobacter agglomerans. researchgate.net |

| Galactitol | - | L-Tagatose | Enzymatic oxidation using galactitol dehydrogenase. beilstein-journals.org |

| L-Sorbose | L-Tagatose | L-Galactose | 1. Enzymatic epimerization by D-tagatose 3-epimerase. 2. Enzymatic isomerization by L-rhamnose isomerase. beilstein-journals.org |

These examples underscore the utility of this compound and related polyols in chemoenzymatic pathways to access rare sugars and their derivatives, which are often difficult to obtain through purely chemical or biological methods.

Biological Roles and Interplay in Model Systems Excluding Human Biology

Role of 1-Deoxy-L-galactitol in Non-Human Organisms

Presence as a Plant Metabolite

This compound is a naturally occurring sugar alcohol found in a variety of plants. nih.govebi.ac.ukebi.ac.uk It has been identified as a metabolite in species such as nutmeg (Myristica fragrans) and caraway (Carum carvi). nih.govebi.ac.ukinvivochem.cn In these plants, it is considered a eukaryotic metabolite produced during metabolic reactions. ebi.ac.ukebi.ac.uk Research has also documented its presence in Ambroma augusta and the lichen Cetraria aculeata. naturalproducts.net The presence of this compound in different parts of the plant, including the fruit and seeds, suggests its involvement in the plant's metabolic processes. ebi.ac.uk

Interactive Data Table: Documented Presence of this compound in Flora

| Plant/Organism Name | Scientific Name | Part(s) Where Found |

| Nutmeg | Myristica fragrans | Fruit, Arillus, Seeds |

| Caraway | Carum carvi | Fruit |

| Devil's Cotton | Ambroma augusta | Not specified |

| Spiny Ragged Lichen | Cetraria aculeata | Not specified |

Metabolic Intermediate in Microbial Pathways

In the realm of microbiology, this compound (L-fucitol) serves as a key intermediate in the metabolic pathways of several bacteria. It is centrally involved in the metabolism of L-fucose, a deoxy sugar. rcsb.orgebi.ac.uk Bacteria that can utilize L-fucose as a carbon source employ a series of enzymes to process it.

The metabolic pathway typically involves the following steps:

Isomerization: L-fucose is first isomerized to L-fuculose by the enzyme L-fucose isomerase. rcsb.orgebi.ac.uk

Phosphorylation: L-fuculose is then phosphorylated by fuculokinase to produce L-fuculose-1-phosphate. rcsb.orgebi.ac.uk

Cleavage: Finally, L-fuculose-1-phosphate aldolase (B8822740) cleaves this product into dihydroxyacetone phosphate (B84403) and L-lactaldehyde, both of which can enter central metabolism. rcsb.orgebi.ac.uknih.gov

L-fucitol can be converted to L-fuculose by certain microbial dehydrogenases, highlighting its role as a substrate in these pathways. google.com For example, galactitol-positive strains of Escherichia coli K12 are inhibited by L-fucitol. ebi.ac.uk Structural studies of L-fucose isomerase from E. coli have been conducted with L-fucitol bound in the active site, confirming its role as a substrate mimic and metabolic intermediate. ebi.ac.ukcaymanchem.com

Interactions with Biomolecules in In Vitro Studies

Reductive Glycitolation of Proteins and Subsequent Regeneration

This compound, and its parent sugar L-fucose, can be used to chemically modify proteins through a process called reductive glycitolation (also known as reductive alkylation). This process involves the covalent attachment of the sugar alcohol to the primary amino groups of amino acid residues, particularly the ε-amino group of lysine. researchgate.netresearchgate.net

This modification can alter the protein's properties and function. For instance, the reductive 1-deoxygalactitolation of approximately 55% of the lysyl ε-amino groups of lysozyme (B549824) resulted in no loss of its enzymatic activity. researchgate.net In contrast, modifying 65% of the lysyl ε-amino groups of turkey ovomucoid led to a 70% loss of its trypsin inhibitory activity. researchgate.net

A key aspect of this interaction is the ability to regenerate the original amino groups. The attached this compound moiety can be removed by oxidation with periodate (B1199274). researchgate.net Treatment with 5 mM periodate successfully regenerated about 95% of the amino groups in modified lysozyme and approximately 80% in modified turkey ovomucoid, with a corresponding recovery of inhibitory activity in the latter. researchgate.net

Mechanistic Probes in Enzymatic Assays

Due to its structural similarity to L-fucose, this compound serves as an effective mechanistic probe in enzymatic assays. It can bind to the active site of enzymes that process L-fucose, allowing researchers to study the enzyme's structure and mechanism without the complication of a catalytic reaction. ebi.ac.ukcaymanchem.com

For example, the crystal structure of L-fucose isomerase from Escherichia coli was solved with an L-fucitol molecule bound in its catalytic center. ebi.ac.uk This study revealed that the hydroxyl groups at positions 1 and 2 of L-fucitol act as ligands for the manganese ion in the active site, mimicking the binding of the open-chain form of L-fucose. ebi.ac.uk Similarly, X-ray structures of Bacillus pallidus D-arabinose isomerase in a complex with L-fucitol have provided insights into the enzyme's catalytic mechanism. ebi.ac.ukcaymanchem.com The use of such probes is invaluable for understanding the specific interactions between substrates and enzymes at a molecular level.

Contribution to Cellular Signaling and Host-Pathogen Interactions in Model Systems

While research into the direct role of this compound in complex cellular signaling pathways within model organisms is not extensively documented, its contribution to host-pathogen interactions has been primarily investigated through its effects on bacteria, particularly in the context of metabolic inhibition. The compound, also known as L-Fucitol, serves as a valuable tool for studying bacterial metabolism and exhibits selective antibacterial properties.

Inhibitory Effects on Bacterial Growth

This compound has been identified as an inhibitor of specific bacterial strains, with its action being particularly notable against those capable of utilizing galactitol.

Research Findings:

Studies have demonstrated that this compound can inhibit the growth of galactitol-positive strains of Escherichia coli K12. biocrick.comselleckchem.comfrenoy.eu This inhibitory effect is not universal across all bacteria; for instance, Salmonella typhimurium LT2, which can also use galactitol as a carbon source, is not inhibited by this compound. frenoy.eunih.gov The specificity of this inhibition suggests an interaction with the galactitol metabolic pathway in susceptible bacteria.

The mechanism of toxicity is linked to the transport of the compound into the bacterial cell. In E. coli, galactitol is taken up via a phosphoenolpyruvate-dependent phosphotransferase system (PTS), which is constitutively expressed in galactitol-positive strains. frenoy.eu this compound is toxic to these strains because it is recognized and transported by this system. frenoy.eu In contrast, S. typhimurium has an inducible galactitol phosphotransferase system, which may account for its resistance to the compound. frenoy.eunih.gov

Mutants of E. coli K12 resistant to this compound have been isolated. Most of these resistant mutants lose the ability to use galactitol as a source of carbon, indicating a mutation in the galactitol utilization pathway. biocrick.comfrenoy.euebi.ac.uk However, a rarer class of resistant mutants retains the ability to grow on galactitol and shows an inducible activity for the Enzyme II of the galactitol PTS. frenoy.euebi.ac.uk

The following table summarizes the observed effects of this compound on different bacterial model systems:

| Model System (Bacterium) | Observed Effect of this compound | Reference |

|---|---|---|

| Escherichia coli K12 (galactitol-positive strains) | Inhibition of growth. | biocrick.comselleckchem.comfrenoy.eu |

| Salmonella typhimurium LT2 | No inhibition of growth. | frenoy.eunih.gov |

Role in Elucidating Bacterial Enzyme Structure and Function

Beyond its direct antibacterial activity, this compound has been instrumental as a molecular probe in biochemical studies to understand the structure and function of bacterial enzymes. As a stable sugar alcohol, it can act as a substrate analog, binding to the active site of enzymes without being metabolized.

Research Findings:

This compound has been utilized in structural studies of L-fucose isomerase from Escherichia coli and Bacillus pallidus. chemicalbook.com By co-crystallizing the enzyme with this compound, researchers have been able to elucidate the three-dimensional structure of the enzyme's active site. ebi.ac.uk In the case of L-fucose isomerase, this compound mimics the binding of the natural substrate, L-fucose, in its open-chain form. ebi.ac.uk These structural insights are crucial for understanding the catalytic mechanism of such enzymes, which are involved in the metabolism of fucose, a sugar often found on the surface of host cells and utilized by bacteria.

The following table details the use of this compound in studying bacterial enzymes:

| Bacterial Enzyme | Model Organism | Role of this compound | Reference |

|---|---|---|---|

| L-fucose isomerase | Escherichia coli | Used to determine the enzyme's structure. | chemicalbook.com |

| L-fucose isomerase (also D-arabinose isomerase) | Bacillus pallidus | Used as an inhibitor in X-ray structure determination. | ebi.ac.ukchemicalbook.com |

Advanced Analytical and Spectroscopic Characterization Techniques for 1 Deoxy L Galactitol Research

Structural Elucidation Methodologies for 1-Deoxy-L-galactitol and its Derivatives

Structural elucidation techniques are fundamental in confirming the chemical structure of this compound and understanding any modifications or derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique widely used for the structural determination of organic compounds, including carbohydrates and sugar alcohols like this compound. Both ¹H and ¹³C NMR provide detailed information about the number and type of hydrogen and carbon atoms and their connectivity.

In carbohydrate analysis, ¹H NMR spectra typically show characteristic signals for anomeric protons (in cyclic forms), protons attached to carbons bearing hydroxyl groups, methylene (B1212753) groups, and methyl groups in deoxy sugars nih.govunimo.it. For sugar alcohols, which are acyclic, the anomeric proton signals are absent, and the spectrum reflects the protons on the hydroxyl-bearing carbons and the deoxy position. ¹³C NMR spectroscopy is particularly useful as it provides distinct signals for each unique carbon atom in the molecule, and the chemical shifts are highly sensitive to the local electronic environment and stereochemistry acs.org. Analysis of coupling constants in both ¹H and ¹³C NMR spectra can provide further insights into the dihedral angles and conformation of the molecule. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for establishing correlations between protons and carbons, confirming the assignment of signals and verifying the structural backbone researchgate.net.

While specific detailed NMR data (like chemical shifts and coupling constants) for this compound were not extensively detailed in the search results, NMR is a standard method for characterizing sugar alcohols and would be applied to confirm the structure of synthesized or isolated this compound by comparing experimental spectra to predicted values or reference data if available chemsynlab.comclinlabint.com.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through fragmentation patterns. For this compound, MS can provide confirmation of its molecular formula and mass ebi.ac.uk.

Electrospray ionization (ESI) and electron ionization (EI) are common ionization techniques used in conjunction with MS for carbohydrate analysis. ESI is often used for polar molecules like sugar alcohols, producing protonated or adduct ions. EI typically causes more fragmentation, yielding characteristic fragment ions that can be used to piece together the structure. The fragmentation pathways of sugar alcohols in MS are influenced by the positions of hydroxyl groups and the carbon chain length capes.gov.bruu.nl. Analyzing the mass-to-charge ratios (m/z) of the parent ion and fragment ions provides crucial data for structural confirmation. Coupled techniques like GC-MS are frequently employed for the analysis of derivatized sugar alcohols (see Section 5.2.2) clinlabint.comresearchgate.netnih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. IR spectroscopy is a routine tool for chemical characterization spectroscopyonline.comrsc.org.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from mixtures and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. HPLC is widely applied to the analysis of carbohydrates and sugar alcohols.

Various HPLC modes can be used, including reversed-phase, normal-phase, and ion-exchange chromatography, depending on the specific properties of this compound and the matrix. Detection methods commonly coupled with HPLC for sugar analysis include refractive index detection (RID), evaporative light scattering detection (ELSD), and mass spectrometry (MS) google.comnih.gov. RID is a universal detector for compounds like sugar alcohols that lack strong UV chromophores. ELSD is also suitable as it detects non-volatile analytes by nebulizing the eluent and detecting the scattered light from the resulting particles. HPLC-MS provides both separation and structural information google.com.

HPLC is mentioned as a method for analyzing the purity of related deoxy sugar compounds and for separating and quantifying sugar alcohols chemimpex.comgoogle.com. For instance, HPLC analysis has been used to evaluate the purity of 1-deoxy-1-nitro-L-galactitol, a related compound chemimpex.com. HPLC is also utilized in the analysis of reaction mixtures to monitor the production of sugar alcohols like 6-deoxy-L-galactitol and 1-deoxy-L-mannitol google.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification and quantification capabilities of mass spectrometry. GC-MS is frequently used for the analysis of volatile or semi-volatile compounds.

Sugar alcohols like this compound are typically not volatile enough for direct GC analysis and require derivatization to increase their volatility. Common derivatization methods include acetylation or trimethylsilylation (TMS) clinlabint.comresearchgate.netnih.gov. The resulting volatile derivatives can then be separated on a GC column, and the eluting compounds are detected and identified by the mass spectrometer. GC-MS allows for the simultaneous separation and identification of multiple components in a complex sample based on their retention times and characteristic mass spectra.

GC-MS has been successfully applied for the quantitative analysis of galactitol in biological samples like urine and red blood cells, highlighting its sensitivity and utility for analyzing sugar alcohols clinlabint.comresearchgate.netnih.gov. The method involves preparing trimethylsilyl (B98337) derivatives and using isotope dilution for accurate quantification researchgate.netnih.gov. While these studies focus on galactitol, the methodology is directly applicable to the analysis of this compound due to their structural similarity as sugar alcohols. GC-MS analysis of acetylated alditols has also been used in the structural analysis of polysaccharides containing galactose residues conicet.gov.ar.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely employed for the separation, identification, and quantification of polar and non-volatile compounds, including sugar alcohols and their derivatives. While specific detailed studies focusing solely on the LC-MS parameters for this compound are not extensively documented in the provided search results, the technique's applicability to related compounds highlights its relevance.

LC-MS has been successfully applied to the analysis of other deoxy sugars and polyols, such as galactitol and 1-deoxy-d-xylulose (B118218) clinlabint.comasm.org. Methods involving gas chromatography-mass spectrometry (GC-MS), often requiring derivatization of the polyol analytes, have been used for the quantitation of galactitol in biological samples clinlabint.comappliedtherapeutics.com. The use of LC-MS/MS has also been reported for the analysis of related deoxy sugar derivatives, such as 1-deoxy-1-(N-methylamino)-3,6-anhydro-α-L-galactitol beilstein-journals.org. Furthermore, LC-MS is listed as an analytical method for the quantification of 1-deoxy-1-nitro-L-galactitol, a related nitro sugar derivative chemsynlab.com.

The application of LC-MS to this compound would typically involve hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with appropriate mobile phases to achieve separation based on polarity. Mass spectrometric detection, often using electrospray ionization (ESI) in positive or negative ion mode, would provide molecular weight information and fragmentation patterns for identification and structural confirmation. Tandem mass spectrometry (MS/MS) can offer more specific and sensitive detection, particularly for complex samples. The method's sensitivity and selectivity make it suitable for analyzing this compound in research settings, potentially in reaction mixtures or biological samples, without the need for extensive derivatization required by GC-MS for polyols.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds, providing unambiguous information about both relative and absolute stereochemistry. Although direct crystal structure data for this compound were not found, studies on its enantiomer, 1-deoxy-D-galactitol (L-fucitol), and a fluorinated analog, 1-deoxy-1-fluoro-L-galactitol, demonstrate the power of this technique in confirming the stereochemical configuration of deoxygalactitol derivatives iucr.orgiucr.orgscienceopen.comresearchgate.netnih.gov.

The crystal structure of 1-deoxy-D-galactitol (L-fucitol), C₆H₁₄O₅, has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic space group P2₁ iucr.orgiucr.org. The crystal data show unit cell dimensions of approximately a = 4.8486 Å, b = 4.8827 Å, c = 16.8354 Å, and β = 92.856° iucr.orgiucr.org. The structure exists as hydrogen-bonded layers of molecules iucr.orgiucr.orgresearchgate.netnih.gov. Each molecule acts as a donor and acceptor of five hydrogen bonds, forming an extensive hydrogen-bonded network iucr.orgiucr.orgresearchgate.netnih.gov. The absolute configuration was assigned based on the known stereochemistry of the starting material used in the synthesis iucr.orgiucr.org.

Similarly, the crystal structure of 1-deoxy-1-fluoro-L-galactitol, C₆H₁₃FO₅, determined by X-ray crystallography, unequivocally confirmed its relative stereochemistry scienceopen.comnih.govdoaj.org. This compound crystallizes in the monoclinic space group P2₁ with unit cell dimensions of approximately a = 4.7968 Å, b = 8.5957 Å, c = 9.8194 Å, and β = 103.233° scienceopen.comnih.gov. Like 1-deoxy-D-galactitol, the molecules in the crystal are linked by O—H···O and O—H···F hydrogen bonds, forming a three-dimensional network where each molecule participates in five hydrogen bonds as both donor and acceptor scienceopen.comnih.gov. The absolute stereochemistry was determined from the use of D-galactose as the starting material scienceopen.comnih.gov.

These studies on related deoxygalactitol structures illustrate that X-ray crystallography is a vital tool for confirming the synthesized product's structure and establishing its precise stereochemical arrangement in the solid state.

Development and Research Applications of 1 Deoxy L Galactitol Analogues and Mimetics

Synthesis of Modified 1-Deoxy-L-galactitol Structures

The synthesis of modified this compound structures is a key area of research for developing analogues and mimetics with specific biological activities. Various synthetic routes have been explored to create these modified structures. For instance, the nitromethane (B149229) method has been applied to synthesize 2-amino-2,6-dideoxy-L-galactose and 2-amino-2,6-dideoxy-L-talose from 5-deoxy-L-lyxose, which involves L-enantiomorphic intermediates cdnsciencepub.comcdnsciencepub.com. This method has found general application in the synthesis of 2-amino-2-deoxyaldoses cdnsciencepub.com.

Another approach involves the synthesis of iminosugars, which are structural mimics of carbohydrates where the ring oxygen is replaced by a nitrogen atom. These compounds are known to modulate glycosidase enzymes acs.org. Stereocontrolled total synthesis methods have been developed for iminosugars like 1,4-dideoxy-1,4-imino-D-galactitol, often utilizing asymmetric dihydroxylation of suitable olefins acs.org.

Modified 1,5-imino-D-xylitols have also been synthesized as ligands for lysosomal β-glucocerebrosidase ubc.ca. The synthesis of branched-chain aminocyclopentane tetraols from D-galactose represents another avenue for creating biologically active sugar derivatives ubc.ca.

The synthesis of oligosaccharide derivatives, such as α-D-galactofuranosyl-(1→2)-D-galactitol, isolated from glycoproteins, has been achieved through selective glycosylation of aldono-1,4-lactones using methods like the trichloroacetimidate (B1259523) method researchgate.net. This highlights the use of modified galactitol structures in constructing more complex glycans.

Structure-Activity Relationship (SAR) Studies of Deoxy-Galactitol Analogues as Enzyme Modulators

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound structure influence their interaction with enzymes, particularly glycosidases. Iminosugars, as deoxy-galactitol analogues, are effective modulators of glycosidase enzymes acs.org. Research has focused on N- and O-derivatization of these iminosugars to explore their biological activities, including immunosuppression, anti-inflammatory effects, and antiviral properties acs.org.

Studies on N-alkylated derivatives of 1-deoxygalactonojirimycin, a related iminosugar, have shown their potential as pharmacological chaperones for lysosomal β-galactosidase mutants associated with diseases like GM1 gangliosidosis rsc.org. The presence of specific N-substituents, such as perfluorinated regions or lipophilic chains, can significantly impact their inhibitory strength and chaperone activity rsc.org. For example, an N-alkylated derivative, DLHex-DGJ, demonstrated an increase in enzyme activity in patient cells with a specific mutation rsc.org.

Detailed SAR studies involve synthesizing a range of N-modified iminoglucitols to gain insight into how different substituents affect their inhibitory properties against various glycosidases researchgate.net. These studies often involve evaluating the inhibitory constants (Ki or IC50) of the synthesized compounds against target enzymes.

Applications as Biochemical Probes in Enzymatic Systems

Deoxy-galactitol analogues and mimetics serve as valuable biochemical probes to investigate the mechanisms of enzymatic reactions and the structure of enzyme active sites. Glycosidase inhibitors, including those based on modified sugar structures, are used as mechanistic probes ubc.ca. Mechanism-based covalent inhibitors, often fluorosugars, have been designed to study covalent catalysis, identify active site residues, and visualize reaction intermediates ubc.ca.

Fluorescently tagged glycosidase inhibitors, such as dansyl-capped N-substituted 1-deoxy-D-galactonojirimycin derivatives, have been developed as potential probes for diagnostic purposes and for studying affected cell lines in lysosomal storage diseases researchgate.net. These probes can help visualize the localization and activity of enzymes within cells.

The design of these probes is often guided by the known structures of enzyme active sites, allowing for the creation of molecules that can specifically interact with and report on the enzyme's environment or conformational changes rsc.org.

Role as Precursors for Complex Carbohydrate Syntheses (e.g., L-galactosaminuronic acid)

This compound derivatives and related compounds play a role as precursors or intermediates in the chemical synthesis of complex carbohydrates, including rare sugars like L-galactosaminuronic acid. L-galactosaminuronic acid is a rare sugar found in the cell surface glycans of Gram-negative bacteria cjnmcpu.comcjnmcpu.com. Its chemical synthesis is important for exploring the structure-activity relationships and biomedical applications of bacterial glycans cjnmcpu.comcjnmcpu.com.

While L-galactose is a common starting material for the synthesis of L-galactosaminuronic acid, synthetic strategies can involve intermediates derived from related alditols or modified sugars cjnmcpu.com. The synthesis of orthogonally protected L-galactosaminuronic acid building blocks has been achieved through strategies involving glycal addition and C6 oxidation cjnmcpu.comcjnmcpu.com.

The ability to synthesize such complex and rare carbohydrate structures is crucial for developing well-defined oligosaccharides needed for research into bacterial glycans, vaccine development, and diagnostic techniques cjnmcpu.comcjnmcpu.com. The synthesis of these complex structures often requires the preparation of suitably functionalized monosaccharide intermediates researchgate.net.

The bio-oxidation of galactitol to D-tagatose is another example of how polyols related to deoxy-galactitols can be converted into valuable sugars researchgate.net. This process utilizes enzymes like polyol dehydrogenase and demonstrates the potential for enzymatic methods in the synthesis of rare sugars researchgate.net.

Emerging Research Frontiers and Future Perspectives on 1 Deoxy L Galactitol

Novel Biotechnological Approaches for Sustainable Production

The sustainable production of rare sugars and their derivatives, including deoxy sugar alcohols, is a significant area of research. Biotechnological and enzymatic methods are increasingly favored due to their potential for environmental friendliness and efficiency compared to traditional chemical synthesis invivochem.cnchem960.comimperial.ac.uk. The production of 1-deoxy-D-tagatose, an isomer of a compound structurally related to 1-deoxy-L-galactitol, has been demonstrated through a process involving the hydrogenation of L-fucose (6-deoxy-L-galactose) to L-fucitol (6-deoxy-L-galactitol or 1-deoxy-D-galactitol) followed by oxidation using Enterobacter agglomerans chem960.com. This highlights the feasibility of using microbial platforms for the synthesis of deoxy sugar alcohols.

Furthermore, the bio-oxidation of galactitol to D-tagatose using a combination of polyol dehydrogenase and NADH oxidase exemplifies a sustainable enzymatic approach that minimizes by-product formation and offers high efficiency biosynth.com. These advances in biocatalytic conversions of related polyols suggest that similar enzymatic systems could potentially be explored and engineered for the sustainable production of this compound or its precursors from suitable substrates. The "Izumoring" technique, which involves the biotechnological interconversion of monosaccharides, has been successfully applied to other 1-deoxy sugars, indicating its potential applicability in developing novel biosynthetic routes for this compound chem960.com.

Advances in Enzyme Engineering for Optimized Biocatalysis

Enzyme engineering plays a crucial role in enhancing the efficiency and specificity of biocatalytic processes for the synthesis and transformation of carbohydrates and their derivatives nih.govscbt.com. Enzymes such as polyol dehydrogenases are key biocatalysts in the conversion of sugar alcohols to ketoses chem960.combiosynth.com. Directed evolution and computational enzyme screening approaches have proven effective in identifying and optimizing enzymes with desired catalytic properties for rare sugar production biosynth.comscbt.com.

While research specifically on enzymes acting directly on this compound may be limited, studies on related enzymes like galactokinase, which phosphorylates galactose and can exhibit altered substrate specificity upon engineering, provide valuable insights. Engineering enzymes involved in the metabolic pathways of related deoxy sugars or galactitol could lead to the development of biocatalysts capable of efficiently synthesizing or modifying this compound. Advances in understanding enzyme mechanisms and applying protein engineering techniques are expected to drive the development of optimized biocatalytic routes for this compound.

Integration with Synthetic Biology for Pathway Redesign and Metabolic Engineering

Synthetic biology and metabolic engineering offer powerful tools for reprogramming microbial cell factories to produce specific chemicals, including valuable carbohydrates and their derivatives. By designing and engineering novel metabolic pathways or modifying existing ones in host organisms like Escherichia coli or fungi, it is possible to create efficient systems for the biosynthesis of target compounds.

The successful metabolic engineering of fungal pathways for the production of L-galactonic acid from D-galacturonate demonstrates the potential for manipulating microbial metabolism to produce galactose-derived compounds. Applying similar strategies, researchers could potentially engineer microorganisms to synthesize this compound from more readily available carbon sources. This would involve identifying or designing the necessary enzymatic steps and integrating the corresponding genes into a suitable host organism, optimizing the pathway flux for efficient production. The principles of synthetic metabolism, which involve the creation of new-to-nature enzyme mechanisms and pathways, are highly relevant to establishing sustainable biological routes for this compound.

Discovery of Undiscovered Biological Functions in Diverse Organisms

Rare sugars and their derivatives are known to possess a range of biological activities and can play diverse roles in living organisms invivochem.cn. The discovery of a metabolic pathway for L-galactose utilization in the gut bacterium Bacteroides vulgatus highlights the potential for identifying novel metabolic routes and biological functions of related deoxy sugars and sugar alcohols in various organisms, particularly within microbial communities.

While specific biological functions of this compound are not extensively documented, research on related compounds provides clues. For instance, 1-deoxy-1-(hydroxyethylamino)-D-glucitol has been shown to affect galactitol transport, and 1-deoxy-1-nitro-L-galactitol has been investigated for enzyme inhibition and potential antiviral properties. The accumulation of galactitol due to enzyme deficiencies underscores the biological significance of polyol metabolism. Future research may uncover specific roles for this compound in cellular processes, signaling pathways, or as a component of complex molecules in various organisms. Exploring diverse biological sources using advanced analytical techniques could lead to the discovery of its natural occurrence and physiological functions.

Application in Chemical Biology Tools and Reagents Development

Deoxy sugar derivatives have proven valuable as tools and reagents in chemical biology research. 1-Deoxy-1-nitro-L-galactitol, for example, is utilized in laboratory settings for enzyme inhibition studies and as a component in media formulations. This indicates the potential for this compound and its modifications to serve as probes for studying biological processes.

Rare sugars and their derivatives are also important starting materials in the synthesis of natural products and drug candidates chem960.comimperial.ac.uk. The unique structure of this compound could make it a valuable building block for the synthesis of novel bioactive molecules. Furthermore, chemically modified versions of this compound could be developed as affinity probes, inhibitors, or substrates to investigate enzyme activities, carbohydrate-protein interactions, or metabolic pathways. The synthesis of modified sugars and sugar alcohols is a key aspect of developing such chemical biology tools invivochem.cn.

常见问题

Basic Research Questions

Q. What are the key structural features of 1-Deoxy-L-galactitol, and what experimental techniques are used to determine its molecular configuration?

- Methodological Answer : The molecular structure of this compound can be resolved using single-crystal X-ray diffraction (SCXRD). For example, studies on its stereoisomer (1-Deoxy-D-galactitol) employed a Nonius KappaCCD diffractometer at 150 K, revealing hydrogen-bonded layers in the crystal lattice . Key bond angles (e.g., C–O–H ≈ 105.6°) and torsion angles are critical for confirming stereochemistry. Complementary techniques like NMR spectroscopy (e.g., and NMR) and polarimetry should be used to validate purity and configuration, especially for distinguishing L- and D-forms .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Reproducibility requires meticulous documentation of synthetic protocols. For novel compounds, provide full characterization data (e.g., melting point, NMR spectra, HPLC purity) in the main manuscript or supplementary materials. For known compounds, cite prior literature but verify identity via comparative spectroscopy. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit main-text experimental details to five compounds, with extended data in supplementary files .

Q. What strategies are recommended for conducting a literature review on this compound’s biological activity?

- Methodological Answer : Use Google Scholar with advanced search operators (e.g.,

"this compound" AND "bioactivity") to filter peer-reviewed articles. Prioritize high-impact journals and papers with robust statistical validation (e.g., p-values, confidence intervals). Cross-reference citations in review articles and validate findings against databases like PubMed or SciFinder, avoiding non-academic sources like commercial websites .

Advanced Research Questions

Q. How should experimental designs be optimized to study this compound’s role in glycosylation pathways?

- Methodological Answer : Employ isotopic labeling (e.g., -glucose tracers) to track metabolic incorporation. Use in vitro enzymatic assays with purified galactosyltransferases and LC-MS/MS to quantify reaction intermediates. Control for stereochemical specificity by comparing L- and D-isomers. Statistical tools like ANOVA or linear regression can identify dose-response relationships .

Q. What approaches resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Systematic meta-analysis of existing studies can identify confounding variables (e.g., solvent effects, cell line variability). Replicate key experiments under standardized conditions (pH, temperature, assay protocols) and apply multivariate analysis to isolate critical factors. For in vivo studies, ensure animal models are genetically homogeneous and sample sizes meet power analysis requirements .

Q. How can hydrogen-bonding networks in this compound crystals inform its solubility and stability in aqueous systems?

- Methodological Answer : SCXRD data (e.g., R-factor = 0.040, wR-factor = 0.111) reveal intermolecular hydrogen bonds (e.g., O–H···O interactions) that stabilize the crystal lattice. Pair this with molecular dynamics simulations to model solvation effects. Experimentally, measure solubility via gravimetric analysis and correlate with crystallographic data to predict stability under physiological conditions .

Q. What ethical and safety considerations are critical when handling this compound in biochemical assays?

- Methodological Answer : While specific safety data for this compound are limited, follow general lab protocols for polyols: use PPE (gloves, goggles), avoid inhalation of powders, and dispose of waste via approved chemical channels. For in vivo work, obtain institutional ethics approvals and adhere to ARRIVE guidelines for animal welfare .

Methodological Best Practices

- Data Presentation : Use tables to compare spectroscopic data (e.g., NMR shifts) across studies. For crystallographic results, include CIF files in supplementary materials with full refinement details .

- Statistical Rigor : Report effect sizes, confidence intervals, and p-values. For exploratory studies, apply false discovery rate (FDR) correction to minimize Type I errors .

- Collaboration : Engage crystallographers for structural validation and biostatisticians for experimental design optimization, as highlighted in multidisciplinary studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。